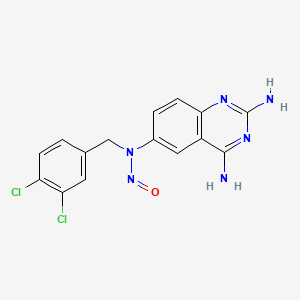
Nitroquine
Descripción general
Descripción
Nitroquine is an antimalarial drug that has shown significant effectiveness against Plasmodium yoelii, P. gallinaceum, and P. cynomolgi at both the erythrocytic and exoerythrocytic stages . It interferes with the structure and function of the cytoplasm and nucleus of P. yoelii exoerythrocytic forms . The action mechanism of Nitroquine involves the inhibition of Plasmodium DNA and protein synthesis .
Molecular Structure Analysis
Nitroquine is described as N-[(3,4-dichlorophenyl)methyl]-2,4-diimino-N-nitroso-1,2,3,4-tetrahydroquinazolin-6-amine . This indicates that it belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .Aplicaciones Científicas De Investigación
Antimalarial Action Mechanism : Nitroquine inhibits the phospholipid synthesis and decreases the membrane fluidity of Plasmodium yoelii, providing insights into its antimalarial action mechanism (S. Deng & Y. Hu, 1999).
Impact on Mosquito Gene Expression : Nitroquine significantly reduces Anopheles stephensi's infection by Plasmodium yoelii. It alters transcription of mosquito genes implicated in processes like pathogen recognition and oxidative stress, affecting the mosquito's defense against the parasite (Jian Zhang et al., 2014).
Melanization Induction : Nitroquine can induce melanization of Plasmodium species. The drug’s interaction with mosquito thioester-containing protein-1 (TEP1) suggests a mechanism for Plasmodium recognition and subsequent immune reaction (Jian Zhang et al., 2011).
Inhibition of DNA Synthesis : Nitroquine inhibits DNA synthesis in Plasmodium yoelii by interfering with folic acid metabolism, revealing another aspect of its antimalarial mechanism (L. H. Pang & Y. M. Hu, 1988).
Effects on Parasite Ultrastructure : Studies show that nitroquine impacts the ultrastructures and cytochrome-c oxidase of Plasmodium yoelii, indicating multiple aspects of its antimalarial effects (X. H. Chen et al., 1998).
Effects on Different Developmental Stages of Plasmodium : Nitroquine exhibits diverse effects on the development of different stages of Plasmodium yoelii and may reduce its transmission in mosquitoes (N. Tan et al., 2022).
Antibacterial Properties : Nitroquine and its derivatives have also been studied for their antibacterial properties, especially against urinary tract infections caused by E. coli and other pathogens (B. Cancet & A. Amgar, 1987).
Inhibition of Bacterial Adherence : Nitroquine has been shown to inhibit bacterial adherence to epithelial cells and urinary catheter surfaces, indicating its potential use in preventing urinary tract infections (P. Bourlioux et al., 1989).
Propiedades
IUPAC Name |
N-(2,4-diaminoquinazolin-6-yl)-N-[(3,4-dichlorophenyl)methyl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O/c16-11-3-1-8(5-12(11)17)7-23(22-24)9-2-4-13-10(6-9)14(18)21-15(19)20-13/h1-6H,7H2,(H4,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQXNYOBSUPZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(C2=CC3=C(C=C2)N=C(N=C3N)N)N=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944964 | |
| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitroquine | |
CAS RN |
22316-71-8 | |
| Record name | Nitroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



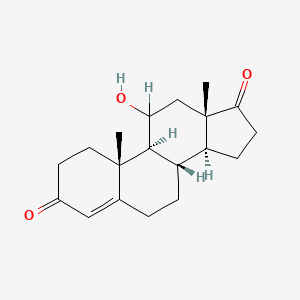
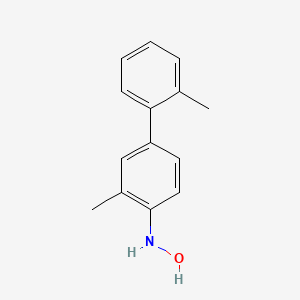

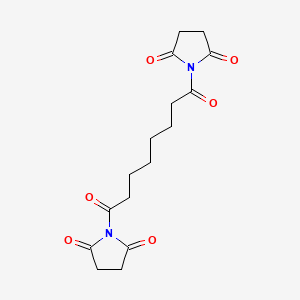
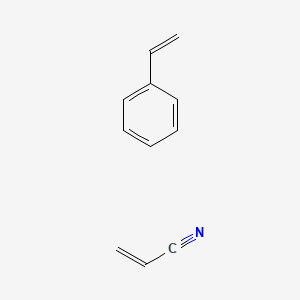
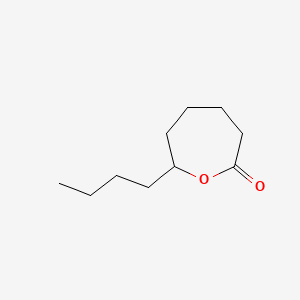
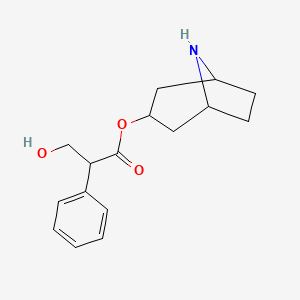
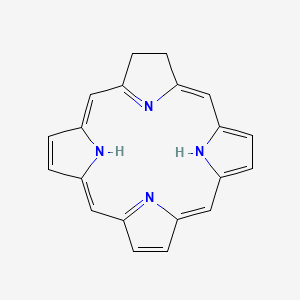
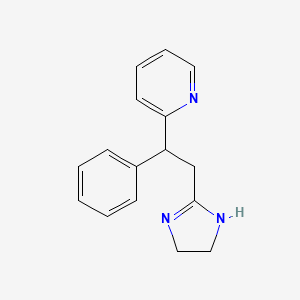
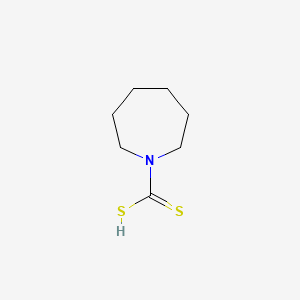
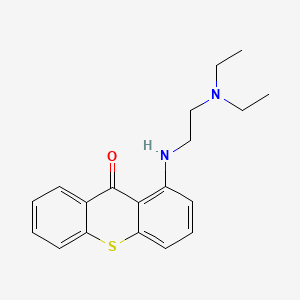
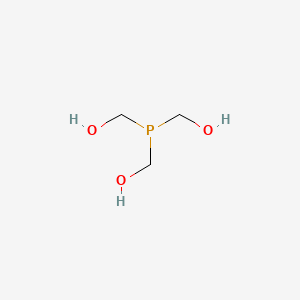
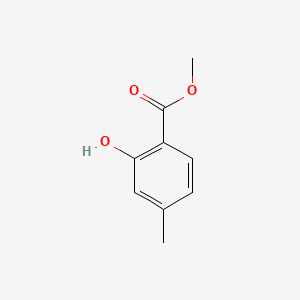
![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)